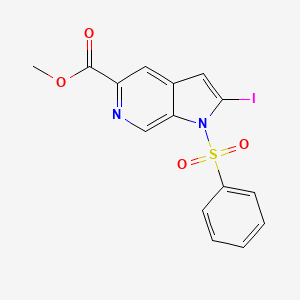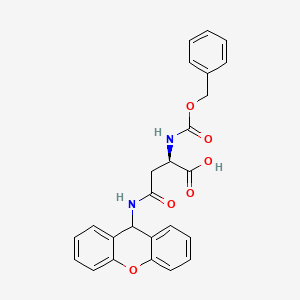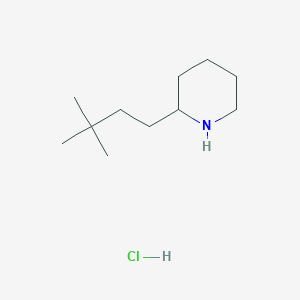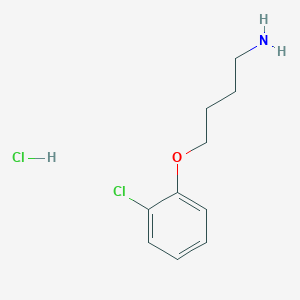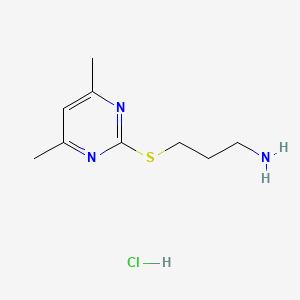
3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride
Overview
Description
“3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride” is a chemical compound with the IUPAC name 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]phenylamine . It has a molecular weight of 231.32 .
Synthesis Analysis
Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of its novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized . The starting 4,6-dimethylpyrimidine-2-thiol was synthesized by the reaction of acetylacetone with thiourea in an ethyl alcohol medium in the presence of hydrochloric acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3S/c1-8-6-9(2)15-12(14-8)16-11-5-3-4-10(13)7-11/h3-7H,13H2,1-2H3 .Scientific Research Applications
Generation of Structurally Diverse Libraries
A key application involves generating structurally diverse libraries of compounds through alkylation and ring closure reactions. For instance, certain ketonic Mannich bases derived from 2-acetylthiophene have been used as starting materials in alkylation and ring closure reactions to produce a wide range of compounds, including dithiocarbamates, thioethers, and various heterocyclic compounds like pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
Antifungal Effects
Derivatives of dimethylpyrimidin have been synthesized and shown to have significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. The synthesized compounds were identified using various spectroscopic methods and their biological activity was investigated, demonstrating potential as antifungal agents (Jafar et al., 2017).
Molecular Structure Analysis
The structural analysis of derivatives through methods such as crystallography provides insights into their molecular configurations and potential applications in materials science. For example, a study on bis[2-((4,6-dimethylpyrimidin-2-yl){2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}amino)ethyl] disulfide revealed its zigzag diaza-disulfanyldodecyl skeleton, which could have implications for designing new materials with specific electronic or photonic properties (Wang et al., 2010).
Synthesis and Biological Evaluation
Compounds related to 3-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride have been synthesized and evaluated for various biological activities, including antimicrobial and insecticidal properties. For instance, pyrimidine-linked pyrazole heterocyclics were synthesized and evaluated for their insecticidal and antibacterial potential, indicating the versatility of these compounds in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Antiangiogenic Potential
Another study explored the antiangiogenic effects of synthetic compounds derived from dimethylpyrimidin, particularly in relation to their interaction with VEGFR-2 kinase. This research highlights the potential of these compounds in developing new treatments for diseases characterized by abnormal angiogenesis, such as cancer (Jafar & Hussein, 2021).
Safety and Hazards
Future Directions
The preliminary biological screening has shown that the obtained compounds have a pronounced plants growth-stimulating activity, which is a new property for these heterosystems. This fact indicates the prospectivity of further development of synthesized systems for the search for new plants growth stimulators .
properties
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c1-7-6-8(2)12-9(11-7)13-5-3-4-10;/h6H,3-5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABLIEFJYGZWJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



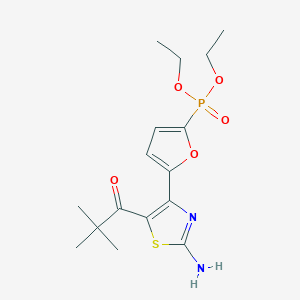
![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)



![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-acetonitrile hydrochloride](/img/structure/B1457939.png)
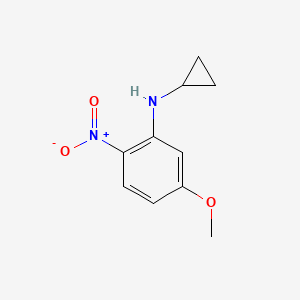
![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)


